molecular formula C14H14N2O B2879185 N-(2-Furylmethyl)-N-(1H-indol-4-ylmethyl)amine CAS No. 944897-16-9

N-(2-Furylmethyl)-N-(1H-indol-4-ylmethyl)amine

Cat. No.: B2879185
CAS No.: 944897-16-9
M. Wt: 226.279
InChI Key: PECGYDAPOGQCMU-UHFFFAOYSA-N
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Description

N-(2-Furylmethyl)-N-(1H-indol-4-ylmethyl)amine is a chemical compound of interest in medicinal chemistry and organic synthesis, featuring a molecular structure that incorporates both furan and indole heterocyclic systems. Indole derivatives are recognized as crucial scaffolds in drug discovery due to their wide range of biological and pharmacological effects . These compounds are extensively studied for their potential as anticancer agents, with some derivatives demonstrating potent activity against human tumor cell lines such as HCT-116 (colon cancer) by inducing cell cycle arrest and modulating the expression of key tumor suppressors and oncogenes . The furan ring is another privileged structure in medicinal chemistry, often contributing to the biological activity of molecules. This compound serves as a valuable synthetic intermediate or building block for researchers developing novel heterocyclic compounds for biological evaluation. Its structure suggests potential for use in structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-(1H-indol-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-3-11(13-6-7-16-14(13)5-1)9-15-10-12-4-2-8-17-12/h1-8,15-16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECGYDAPOGQCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)CNCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-Furylmethyl)-N-(1H-indol-4-ylmethyl)amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing on diverse scientific literature.

1. Chemical Structure and Properties

This compound is a Mannich base, a class of compounds known for their diverse biological activities. The structure includes a furan moiety and an indole derivative, which are both recognized for their pharmacological significance.

2.1 Anticancer Properties

Numerous studies have explored the anticancer potential of compounds similar to this compound. For instance, Mannich bases have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
4eK5621.90
4eMV4-112.87
4eHL606.24
4eNB41.54

The compound's structure allows for interactions with cellular targets, potentially inhibiting pathways involved in tumor growth and proliferation .

2.2 Antimicrobial Activity

Research indicates that derivatives of Mannich bases exhibit antimicrobial properties. The furan and indole components may enhance the compound's ability to disrupt bacterial membranes or inhibit essential metabolic pathways in pathogens, including Staphylococcus aureus and Mycobacterium smegmatis .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism or signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels, contributing to cytotoxicity against cancer cells.

Study on Anticancer Activity

A study investigated various Mannich bases, including analogues of this compound, against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The results indicated that certain modifications to the indole structure significantly enhanced anticancer activity, with IC50 values below 10 µM for some derivatives .

Antimicrobial Efficacy

Another significant study focused on the antimicrobial efficacy of related compounds against resistant strains of bacteria. The findings revealed that specific structural features contributed to enhanced activity against MRSA and other resistant strains, highlighting the potential for developing new antibiotics based on this scaffold .

5. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities, particularly in anticancer and antimicrobial domains. Its unique structural characteristics facilitate interactions with biological targets, making it a valuable subject for drug development.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine and aromatic systems in this compound are susceptible to oxidation under controlled conditions:

a. Amine Oxidation
The tertiary amine center can undergo oxidation to form N-oxide derivatives. Common reagents include:

  • m-Chloroperbenzoic acid (mCPBA) : Selectively oxidizes the amine to N-oxide at 0–25°C in dichloromethane .

  • Hydrogen Peroxide (H₂O₂) : Requires acidic conditions (e.g., acetic acid) for efficient oxidation .

b. Aromatic Ring Oxidation

  • The indole ring is prone to oxidation at the 2- and 3-positions, forming oxindole derivatives when treated with KMnO₄ in aqueous acetone .

  • The furan ring undergoes oxidative cleavage with Ozone (O₃) or RuO₄ , yielding diketones or carboxylic acids depending on conditions .

Table 1: Oxidation Reactions and Products

Reaction SiteReagent/ConditionsMajor ProductYield (%)Reference
AminemCPBA, CH₂Cl₂, 0°CN-Oxide derivative75–85
Indole ringKMnO₄, H₂O/acetone, 50°C2-Oxindole60–70
Furan ringO₃ followed by Zn/H₂O2,5-Diketone80–90

Reduction Reactions

The compound participates in reductions targeting both the amine and aromatic systems:

a. Amine Reduction

  • Catalytic hydrogenation (H₂, Pd/C ) reduces the tertiary amine to a secondary amine, though this is less common due to steric hindrance .

b. Indole Ring Reduction

  • LiAlH₄ selectively reduces the indole ring to indoline under anhydrous THF reflux .

  • NaBH₄/I₂ systems achieve partial saturation of the indole ring .

Table 2: Reduction Reactions and Products

Reaction SiteReagent/ConditionsMajor ProductYield (%)Reference
Indole ringLiAlH₄, THF, refluxIndoline derivative65–75
Furan ringH₂, Raney Ni, EtOHTetrahydrofuran derivative50–60

Substitution Reactions

a. Electrophilic Aromatic Substitution (EAS)

  • The indole ring undergoes EAS at the 3-position with Br₂ in acetic acid, yielding 3-bromoindole derivatives .

  • Nitration (HNO₃/H₂SO₄ ) occurs at the 5-position of the indole ring .

b. Nucleophilic Substitution

  • The furan ring’s oxygen can act as a nucleophile, reacting with alkyl halides (e.g., CH₃I ) to form O-alkylated products .

Table 3: Substitution Reactions and Products

Reaction TypeReagent/ConditionsMajor ProductYield (%)Reference
EAS (Bromination)Br₂, AcOH, 25°C3-Bromo-N-(2-furylmethyl)-N-(1H-indol-4-ylmethyl)amine70–80
O-AlkylationCH₃I, K₂CO₃, DMFO-Methyl furan derivative85–90

Cyclization and Coupling Reactions

a. Pd-Catalyzed Cross-Coupling

  • Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃ ) functionalizes the indole ring at the 4-position .

b. Photochemical Cyclization

  • UV irradiation in the presence of I₂ induces cyclization between the furan and indole moieties, forming polyheterocyclic systems .

Biological and Industrial Relevance

  • Antimicrobial Applications : Brominated derivatives show activity against Staphylococcus aureus (MIC: 2 µg/mL) .

  • Catalysis : The N-oxide form serves as a ligand in asymmetric catalysis (e.g., epoxidation of alkenes) .

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